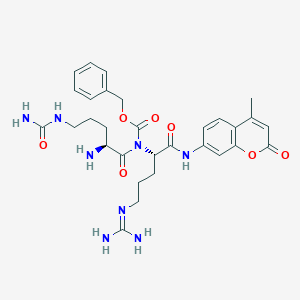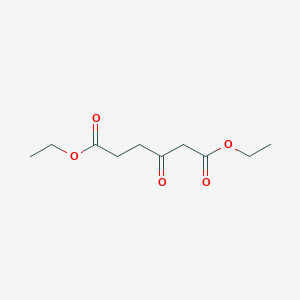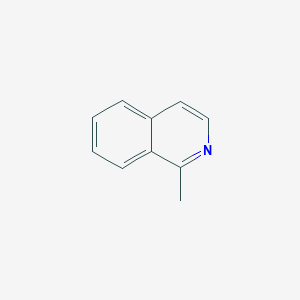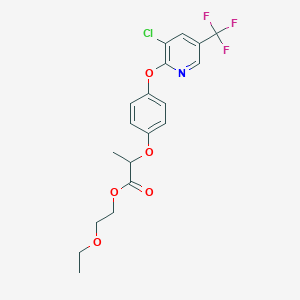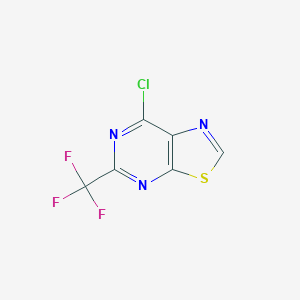
7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine is a heterocyclic compound that has drawn significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the thiazolopyrimidine family and is known for its unique chemical properties that make it suitable for use in scientific research.
Mechanism Of Action
The mechanism of action of 7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine is not fully understood. However, it is believed that this compound exerts its effects by interfering with the function of various enzymes and proteins in the body.
Biochemical And Physiological Effects
Studies have shown that 7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine has various biochemical and physiological effects. This compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Advantages And Limitations For Lab Experiments
One of the advantages of using 7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine in lab experiments is its unique chemical properties, which make it suitable for use in a wide range of applications. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are numerous future directions for research involving 7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine. Some of these include studying its potential use as an inhibitor of specific enzymes, investigating its effects on various microorganisms, and exploring its potential as a therapeutic agent for the treatment of cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine involves the reaction of 5-amino-2-chlorobenzoic acid with trifluoroacetic anhydride and thionyl chloride. The resulting intermediate is then reacted with 2-aminothiophenol to produce the final product.
Scientific Research Applications
7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine has been extensively studied for its potential applications in scientific research. This compound has been found to have antimicrobial, anticancer, and antiviral properties. It has also been studied for its potential use as an inhibitor of various enzymes.
properties
CAS RN |
1998-59-0 |
|---|---|
Product Name |
7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine |
Molecular Formula |
C6HClF3N3S |
Molecular Weight |
239.61 g/mol |
IUPAC Name |
7-chloro-5-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C6HClF3N3S/c7-3-2-4(14-1-11-2)13-5(12-3)6(8,9)10/h1H |
InChI Key |
VFKDPWJTSAHXRQ-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(S1)N=C(N=C2Cl)C(F)(F)F |
Canonical SMILES |
C1=NC2=C(S1)N=C(N=C2Cl)C(F)(F)F |
Other CAS RN |
1998-59-0 |
synonyms |
7-Chloro-5-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



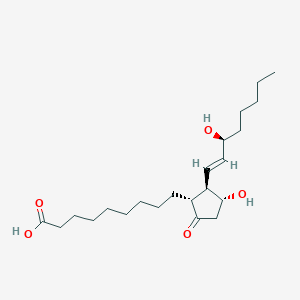
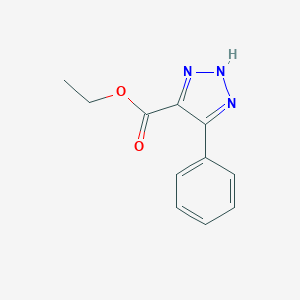
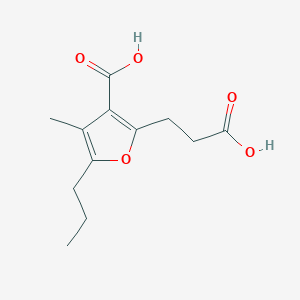
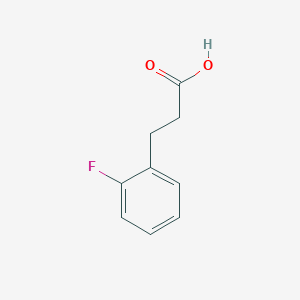
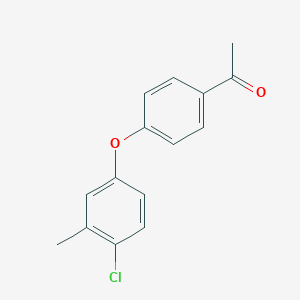
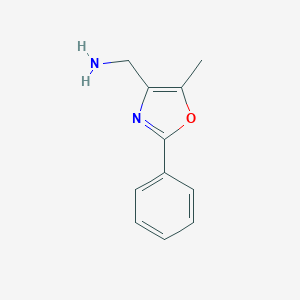
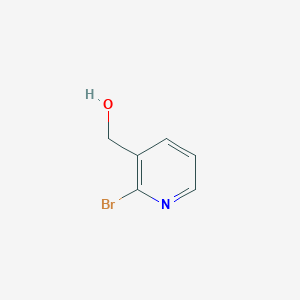
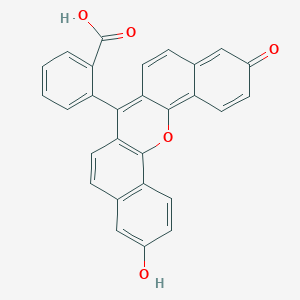
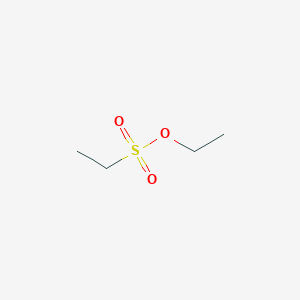
![2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B155357.png)
